molecular formula C13H14N2O2S B12127704 4-(Aminomethyl)-n-phenylbenzenesulfonamide CAS No. 6325-23-1

4-(Aminomethyl)-n-phenylbenzenesulfonamide

Cat. No.: B12127704
CAS No.: 6325-23-1
M. Wt: 262.33 g/mol
InChI Key: VGDRABOUNGYMSJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-n-phenylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-n-phenylbenzenesulfonamide typically involves the reaction of 4-(aminomethyl)benzoic acid with appropriate sulfonamide reagents. One common method includes the use of DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) as a coupling reagent . The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods focus on cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-n-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-(Aminomethyl)-n-phenylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-n-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-n-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide moiety is particularly important for its role as an enzyme inhibitor and its potential therapeutic applications.

Properties

CAS No.

6325-23-1

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-(aminomethyl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h1-9,15H,10,14H2

InChI Key

VGDRABOUNGYMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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